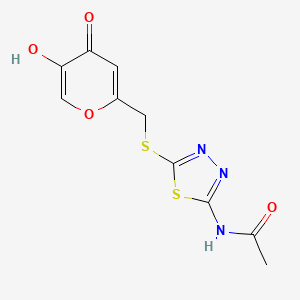

N-(5-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound N-(5-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a pyran-2-ylmethylthio substituent and an acetamide group. The thiadiazole core is known for metabolic stability and bioactivity, while the acetamide group may modulate solubility and target binding .

Properties

IUPAC Name |

N-[5-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S2/c1-5(14)11-9-12-13-10(19-9)18-4-6-2-7(15)8(16)3-17-6/h2-3,16H,4H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSPXNZFALXULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O4S2, with a molecular weight of 299.33 g/mol. The compound features a thiadiazole ring and a pyran derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H9N3O4S2 |

| Molecular Weight | 299.33 g/mol |

| CAS Number | 2034154-82-8 |

| Purity | 95% |

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase properties of thiadiazole derivatives. A related study demonstrated that compounds with similar structures exhibited significant inhibitory activity against acetylcholinesterase (AChE), with some derivatives showing IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease . The compound's potential as an anti-Alzheimer agent is underscored by its structural similarity to known AChE inhibitors.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study reported that certain thiadiazole derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies. For example, one research article reported that specific derivatives demonstrated cytotoxic effects against cancer cell lines such as HT-29 and MDA-MB-231, with inhibition rates reaching up to 68% . This indicates that this compound could be explored further for its anticancer properties.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the thiadiazole ring is crucial for binding interactions with target proteins involved in neurodegenerative diseases and microbial infections.

Case Studies and Research Findings

- Anticholinesterase Evaluation : A study conducted on various thiadiazole derivatives showed that compounds similar to N-(5...acetamide had significant AChE inhibitory activity. The most potent compound in this series had an IC50 value of 1.82 nM .

- Antimicrobial Testing : In vitro tests indicated that derivatives containing the thiadiazole structure were effective against resistant strains of bacteria, including Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in infectious diseases .

- Cytotoxicity Assays : Research on new thiadiazole derivatives revealed promising results against cancer cell lines with varying degrees of efficacy, suggesting that modifications to the structure could enhance anticancer activity .

Scientific Research Applications

Biological Activities

Research indicates that N-(5-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibits several biological activities:

1. Antimicrobial Activity:

Studies have shown that compounds containing thiadiazole and pyran structures possess significant antimicrobial properties against various pathogens. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

2. Antioxidant Properties:

The hydroxyl group in the pyran ring contributes to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.

3. Anti-inflammatory Effects:

Preliminary studies suggest that this compound may inhibit inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Antioxidant | Preventive therapy in oxidative stress-related diseases |

| Anti-inflammatory | Management of chronic inflammatory conditions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs of the target compound, focusing on substituents, physical properties, and bioactivity:

Key Observations:

Substituent Effects on Physical Properties:

- Bulky substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%) compared to smaller groups like methylthio (72–79%) .

- Polar groups (e.g., hydroxy and oxo in the target compound) likely increase solubility but may reduce melting points compared to halogenated analogs (e.g., 5e with 4-chlorobenzylthio, mp 132–134°C) .

Bioactivity Trends: Anticancer Activity: Compound 4y demonstrates potent activity against MCF-7 and A549 cells, attributed to its dual thiadiazole-thioacetamide structure and p-tolylamino group . The target compound’s pyran substituent may offer unique interactions with cancer targets like aromatase or DNA topoisomerases. Antimicrobial Potential: Thiadiazoles with acetamido groups (e.g., ) exhibit antibacterial activity against Staphylococcus aureus, suggesting the target compound’s acetamide moiety could enhance such effects .

Synthetic Accessibility:

- The target compound’s pyran-methylthio group may require specialized synthesis steps (e.g., coupling via nucleophilic substitution) compared to simpler benzylthio derivatives (e.g., 5h , synthesized in 88% yield) .

Preparation Methods

Synthetic Strategy Overview

The synthesis typically involves:

- Formation of the 1,3,4-thiadiazole core via cyclization of appropriate hydrazinecarbothioamide derivatives.

- Preparation of the 5-hydroxy-4-oxo-4H-pyran-2-yl methyl moiety.

- Coupling of the thiadiazole intermediate with the pyranone derivative through a thioether linkage.

- Introduction of the acetamide group on the thiadiazole nitrogen.

This approach is supported by literature on related thiadiazole and pyranone derivatives synthesis, which provides key insights into reaction conditions and intermediates.

Preparation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of hydrazinecarbothioamide derivatives with acyl or aroyl chlorides or via reaction with hydrazonoyl halides. A representative method involves:

- Condensation of methyl carbamodithioate derivatives with hydrazonoyl chlorides to yield substituted thiadiazoles.

- Refluxing in ethanol or other suitable solvents with triethylamine to promote cyclization.

- Purification by recrystallization or chromatography.

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Methyl carbamodithioate + hydrazonoyl chloride | Ethanol + triethylamine | Reflux (~78°C) | 4-6 hours | 80-90% |

This step yields the key thiadiazole intermediate with substituents amenable to further functionalization.

Synthesis of the 5-Hydroxy-4-oxo-4H-pyran-2-yl Methyl Moiety

The pyranone fragment is prepared by methods such as:

- Condensation of β-ketoesters or diketones with appropriate aldehydes or amines.

- Hydroxylation at the 5-position to introduce the hydroxy group.

- Protection/deprotection steps if necessary to maintain functional group integrity during coupling.

Though specific protocols for the hydroxy-substituted pyranone methyl derivative are less documented, analogous α-pyranone syntheses involve refluxing with acetic anhydride or acid catalysts to achieve ring closure and functionalization.

Formation of the Thioether Linkage

The critical linkage between the thiadiazole and the pyranone moiety is the thioether bond (-S-CH2-). This is typically achieved by:

- Reacting a thiadiazole thiol or thiolate intermediate with a halomethyl-substituted pyranone derivative.

- Using nucleophilic substitution conditions under mild base catalysis (e.g., triethylamine) in polar aprotic solvents (e.g., DMF, DMSO).

- Controlling stoichiometry and temperature to maximize selectivity and yield.

| Reaction Parameter | Typical Condition |

|---|---|

| Base | Triethylamine or potassium carbonate |

| Solvent | DMF, DMSO, or ethanol |

| Temperature | Room temperature to 60°C |

| Time | 6-12 hours |

This step forms the N-(5-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl) intermediate.

Introduction of the Acetamide Group

The acetamide group is introduced on the thiadiazole nitrogen by:

- Acetylation of the amino group with acetic anhydride or acetyl chloride.

- Conducting the reaction in anhydrous conditions to avoid hydrolysis.

- Using mild bases or catalysts to facilitate acetylation.

Typical conditions involve stirring the intermediate with acetic anhydride at room temperature or slightly elevated temperatures, followed by purification.

Purification and Characterization

Purification methods include:

- Recrystallization from ethanol or ethyl acetate.

- Column chromatography using silica gel with appropriate eluents.

Characterization is done by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm chemical shifts corresponding to the thiadiazole, pyranone, and acetamide protons.

- Infrared (IR) spectroscopy to identify characteristic amide and hydroxyl bands.

- Elemental analysis and mass spectrometry to confirm molecular formula and purity.

Summary Table of Preparation Steps

| Step No. | Synthetic Step | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Thiadiazole ring formation | Methyl carbamodithioate + hydrazonoyl chloride | Reflux in ethanol with triethylamine | Substituted 1,3,4-thiadiazole intermediate |

| 2 | Pyranone moiety synthesis | β-ketoester/diketone + aldehyde | Acid-catalyzed condensation | 5-hydroxy-4-oxo-4H-pyran-2-yl methyl derivative |

| 3 | Thioether bond formation | Thiadiazole thiol + halomethyl pyranone | Base catalysis in DMF/DMSO, 25-60°C | Coupled thiadiazole-pyranone intermediate |

| 4 | Acetamide group introduction | Acetic anhydride | Room temperature, anhydrous | Final N-(5-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |

Research Findings and Optimization Notes

- Reaction yields for thiadiazole formation are generally high (80-90%) when using pure starting materials and optimized reflux times.

- The thioether coupling step requires careful control of base and solvent to prevent side reactions such as over-alkylation or hydrolysis.

- Acetylation proceeds efficiently under mild conditions, but excess acetic anhydride should be avoided to prevent acetylation of unintended sites.

- Spectroscopic data confirm the integrity of the heterocyclic rings and the successful formation of the thioether linkage and acetamide group.

- Purity levels above 95% are achievable with standard purification techniques, suitable for further biological or material applications.

Q & A

Q. Table 1: Bioactivity of Thiadiazole Analogs

| Substituent on Thiadiazole | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| –NO₂ | COX-II | 0.85 | |

| –CH₃ | Acetylcholinesterase | 12.3 | |

| –Cl | CYP51 (Fungal) | 2.1 |

Q. Table 2: Optimal Solvents for Synthesis

| Reaction Step | Solvent | Yield (%) |

|---|---|---|

| Thioether formation | Acetone | 72 |

| Cyclization | DMF | 68 |

| Purification | Ethanol | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.